molecular formula C17H12N2O5 B2856273 N-(2-methyl-4-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 301196-80-5

N-(2-methyl-4-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2856273
CAS No.: 301196-80-5
M. Wt: 324.292
InChI Key: WFISTBAHXWQBCX-UHFFFAOYSA-N
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Description

N-(2-methyl-4-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide: is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methyl-4-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide typically involves a multi-step process. One common method includes the condensation of 2-hydroxyacetophenone with ethyl acetoacetate in the presence of a base to form the chromene core. This is followed by nitration to introduce the nitro group and subsequent amide formation with 2-methyl-4-nitroaniline under appropriate conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: N-(2-methyl-4-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: The nitro group can be reduced to an amine, which can further participate in various chemical transformations.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under suitable conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine derivative, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

Chemistry: In chemistry, N-(2-methyl-4-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: The compound has shown potential in biological studies, particularly in the development of enzyme inhibitors. Its ability to interact with specific enzymes makes it a valuable tool in biochemical research .

Medicine: In medicine, this compound is being investigated for its potential therapeutic properties. Studies have shown that it may possess anti-inflammatory, antimicrobial, and anticancer activities, making it a promising candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings .

Mechanism of Action

The mechanism of action of N-(2-methyl-4-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth. The exact molecular pathways involved depend on the specific biological context and target enzymes .

Comparison with Similar Compounds

  • N-(2,4-dinitrophenyl)benzamide
  • N-(4-bromophenyl)thiazol-2-yl-2-chloroacetamide
  • N-(2,4-dinitrobenzylidene)-3-chlorobenzenamine

Comparison: Compared to these similar compounds, N-(2-methyl-4-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide stands out due to its unique chromene core, which imparts distinct chemical and biological properties. While other compounds may share some functional groups, the overall structure and reactivity of this compound make it particularly versatile and valuable in various applications .

Properties

IUPAC Name

N-(2-methyl-4-nitrophenyl)-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O5/c1-10-8-12(19(22)23)6-7-14(10)18-16(20)13-9-11-4-2-3-5-15(11)24-17(13)21/h2-9H,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFISTBAHXWQBCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC3=CC=CC=C3OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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